molecular formula C18H13FN2O3S B4036615 Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate

Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate

Cat. No.: B4036615
M. Wt: 356.4 g/mol
InChI Key: OKSQQSYRKPBKRV-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in material science.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene or diene, the thiophene ring can be formed via cyclization reactions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Amidation: The pyridine-3-amido group can be introduced via an amidation reaction, where a pyridine-3-carboxylic acid derivative reacts with an amine.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amido group.

    Reduction: Reduction reactions could target the carbonyl group in the ester or the amido group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
  • Methyl 4-(4-bromophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate

Uniqueness

The presence of the 4-fluorophenyl group in Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c1-24-18(23)15-14(11-4-6-13(19)7-5-11)10-25-17(15)21-16(22)12-3-2-8-20-9-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSQQSYRKPBKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
Reactant of Route 5
Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate
Reactant of Route 6
Methyl 4-(4-fluorophenyl)-2-(pyridine-3-amido)thiophene-3-carboxylate

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